2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a dimethoxyphenyl group, and an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with ethylamine to form an intermediate, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups .
Scientific Research Applications
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar in structure but with a propionic acid group instead of the oxazole ring.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a similar dimethoxyphenyl group but lacks the oxazole and nitrile functionalities.
Uniqueness
What sets 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N3O3/c1-4-18-16-12(10-17)19-15(22-16)8-6-11-5-7-13(20-2)14(9-11)21-3/h5-9,18H,4H2,1-3H3/b8-6+ |
InChI Key |
TUVQVBWORRTUIT-SOFGYWHQSA-N |
Isomeric SMILES |
CCNC1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N |
Canonical SMILES |
CCNC1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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